4,5-dibromo-1,3-dimethyl-1H-pyrazole
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Overview
Description
4,5-Dibromo-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H6Br2N2. It is a derivative of pyrazole, characterized by the presence of two bromine atoms at the 4 and 5 positions and two methyl groups at the 1 and 3 positions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Based on the known targets of similar compounds, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-dibromo-1,3-dimethyl-1H-pyrazole . These factors could include pH, temperature, presence of other molecules, and more. Understanding these factors is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole typically involves the bromination of 1,3-dimethyl-1H-pyrazole. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles are formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4,5-diones.
Reduction Products: Reduction typically yields pyrazole derivatives with reduced bromine content
Scientific Research Applications
4,5-Dibromo-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,5-Dimethyl-1H-pyrazole: Similar structure but without bromine atoms, leading to different chemical reactivity.
4-Bromo-1,3-dimethyl-1H-pyrazole: Contains only one bromine atom, resulting in different substitution patterns
Uniqueness
4,5-Dibromo-1,3-dimethyl-1H-pyrazole is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4,5-dibromo-1,3-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDLCOEAHRTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408733 |
Source
|
Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-71-8 |
Source
|
Record name | 4,5-Dibromo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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